2,5-Dimethoxy-3'-aminobenzhydrol
Description
2,5-Dimethoxy-3'-aminobenzhydrol is a benzhydrol derivative characterized by methoxy substitutions at the 2- and 5-positions of one aromatic ring and an amino group at the 3'-position of the adjacent benzene moiety. The amino group at the 3'-position may confer distinct reactivity or biological activity compared to analogs with alternative substituents (e.g., benzotriazolyl or thioacetate groups) .
Properties
Molecular Formula |
C15H17NO3 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
(3-aminophenyl)-(2,5-dimethoxyphenyl)methanol |
InChI |
InChI=1S/C15H17NO3/c1-18-12-6-7-14(19-2)13(9-12)15(17)10-4-3-5-11(16)8-10/h3-9,15,17H,16H2,1-2H3 |
InChI Key |
QVDMIHWJFOZBOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(C2=CC(=CC=C2)N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2,5-Dimethoxy-3'-aminobenzhydrol with three structurally related compounds, focusing on substituent effects, synthetic pathways, spectral properties, and applications.
Substituent Effects and Functional Group Variations
†Calculated based on synthesis details in .
‡Molecular weight inferred from .
- Key Differences: Amino vs. Halogen/Benzotriazolyl Groups: The 3'-amino group in this compound contrasts with bromine and benzotriazolyl substituents in compound 6. This difference likely alters solubility and reactivity, with the amino group enabling hydrogen bonding or nucleophilic interactions . Methoxy Positioning: Compared to 3,5-Dimethoxy-3'-hydroxybibenzyl (), the 2,5-dimethoxy substitution in the target compound may influence steric hindrance and electronic effects on the benzhydrol core.
Spectral and Structural Analysis
- IR Spectroscopy: Methoxy groups exhibit C-H stretching at ~2,850 cm⁻¹ (as seen in compound 2, ) . The amino group in this compound would show N-H stretching at ~3,300–3,500 cm⁻¹, absent in halogenated analogs like compound 7.
- HMBC Correlations :
- In compound 2 (), methoxy groups were assigned via 3J correlations between δH 3.83 (OCH3-5) and δC 149.10 (C-5), demonstrating the utility of HMBC in resolving substitution patterns .
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